N-[(4-Chlorophenyl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
N-[(4-Chlorophenyl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide is a bicyclic compound featuring a 3-oxa-8-azabicyclo[3.2.1]octane core substituted with a 4-chlorobenzyl carboxamide group. The 3-oxa modification introduces an oxygen atom into the bicyclo framework, which may enhance polarity and influence conformational rigidity.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c15-11-3-1-10(2-4-11)7-16-14(18)17-12-5-6-13(17)9-19-8-12/h1-4,12-13H,5-9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLNONWYLURTHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chlorophenyl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure . This process often involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Chlorophenyl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or reduce double bonds.
Substitution: Common in organic chemistry, this reaction can replace one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Structural Characteristics
The compound is characterized by the following structural features:
- Molecular Formula : C18H22ClN2O2
- Molecular Weight : 319.83 g/mol
- IUPAC Name : N-[(4-Chlorophenyl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide
These structural attributes contribute to its unique biological activities and interactions with various biological targets.
Biological Activities
This compound exhibits a range of biological activities:
Anticancer Properties
Research has indicated that compounds related to this bicyclic structure can act as potential anticancer agents by targeting specific pathways involved in tumor growth and metastasis:
- Mechanism of Action : Studies have shown that similar compounds can induce apoptosis in cancer cells by arresting the cell cycle at the G0/G1 phase .
Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter systems:
- Dopamine and Serotonin Transporters : Compounds within this class have been investigated for their binding affinities to dopamine and serotonin transporters, which are critical in treating mood disorders and addiction .
Mechanism of Action
The mechanism of action of N-[(4-Chlorophenyl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Modifications
3-Oxa vs. Unmodified Azabicyclo Systems
- 3-Oxa-8-azabicyclo[3.2.1]octane Derivatives: The oxygen atom in the 3-oxa bridge (as in the target compound) increases polarity compared to non-oxygenated analogs like tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate (CAS: 637301-19-0). This modification may improve aqueous solubility and metabolic stability .
Bicyclo Ring Variations
- Larger Bicyclo Frameworks: Analogs such as 4-methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)benzamide () feature a [3.3.1]nonane system, offering a larger cavity that could alter binding kinetics and selectivity compared to the [3.2.1]octane core .
Substituent Variations on the Aryl Group
Halogenated Benzyl Groups
- 4-Fluorophenylmethyl Analog :
N-[(4-Fluorophenyl)methyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS: 2329333-83-5) replaces chlorine with fluorine, reducing steric bulk and electronegativity. Fluorine’s smaller size may enhance blood-brain barrier penetration, relevant for CNS-targeted drugs . - 4-Trifluoromethylphenyl Derivatives :
Compounds like 3-(pyridin-2-ylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS: 1170321-92-2) introduce a trifluoromethyl group, significantly increasing lipophilicity and metabolic resistance due to the strong electron-withdrawing effect .
Non-Halogenated Aryl Groups
Functional Group Modifications
Carboxamide vs. Sulfonyl Groups
- Sulfonyl Derivatives :
Compounds such as 3-(phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS: 1170321-78-4) replace the carboxamide with a sulfonyl group, enhancing hydrogen-bond acceptor capacity and stability against hydrolysis . - Ester Derivatives :
Methyl (1R)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate (CAS: 136794-87-1) substitutes the carboxamide with an ester, which may serve as a prodrug form or radiotracer (iodine for imaging) .
Physicochemical and Pharmacological Implications
Biological Activity
N-[(4-Chlorophenyl)methyl]-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide, a compound with significant structural complexity, is part of the azabicyclic family known for various biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 319.8 g/mol. The compound features a bicyclic structure that contributes to its unique biological properties.
Research indicates that compounds within the azabicyclo series, including this compound, may act as inhibitors of specific enzymes involved in inflammatory pathways. Notably, the inhibition of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA) has been highlighted as a significant mechanism by which these compounds exert their effects, potentially enhancing anti-inflammatory responses by preserving endogenous palmitoylethanolamide (PEA) levels .
Biological Activity Data
A summary of relevant biological activity data for this compound is presented in the following table:
| Activity | IC50 (μM) | Notes |
|---|---|---|
| NAAA Inhibition | 0.042 | Highly selective for human NAAA |
| FAAH Inhibition | 25 | Moderate inhibition at 30 μM |
| Acid Ceramidase Inhibition | 34 | Selectivity noted in biochemical assays |
Case Studies and Research Findings
Several studies have investigated the biological activity of azabicyclic compounds similar to this compound:
- Inflammation Models : In vivo studies demonstrated that compounds with similar structures effectively reduced inflammatory markers in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .
- Pain Management : The analgesic properties attributed to the preservation of PEA levels were observed in models of neuropathic pain, indicating that this compound could serve as a novel analgesic agent .
- Structure–Activity Relationship (SAR) : Detailed SAR studies revealed that modifications to the azabicyclic structure significantly influence biological activity, underscoring the importance of specific substituents in enhancing efficacy and selectivity .
Q & A
Q. Q1. What are efficient synthetic routes for preparing the 3-oxa-8-azabicyclo[3.2.1]octane core, a key intermediate in synthesizing N-[(4-Chlorophenyl)methyl]-8-carboxamide derivatives?
A: A four-step synthesis starting from 5-hydroxymethyl-2-furfuraldehyde involves:
Raney nickel-mediated reduction to yield 2,5-bis(hydroxymethyl)tetrahydrofuran (predominantly cis-configuration).
Ditosylation of the diol.
Cyclization with benzylamine to form the bicyclic core.
Hydrogenolysis with Pearlman’s catalyst to remove the N-benzyl group, yielding 3-oxa-8-azabicyclo[3.2.1]octane hydrochloride (43–64% overall yield).
Critical Note: Strict control of acetonitrile content during hydrogenolysis is essential to avoid impurities. Ethanol conditioning of equipment is recommended to suppress side reactions .
Q. Q2. How can structural confirmation of the bicyclo[3.2.1]octane scaffold be achieved experimentally?
A: Use 1H NMR and X-ray crystallography :
- 1H NMR (400 MHz, CDCl₃) reveals characteristic splitting patterns (e.g., δ = 4.27–4.32 ppm for bridgehead protons, 3.67–3.80 ppm for oxa-methylene groups) .
- X-ray diffraction (e.g., for derivatives like (1R*,5S*)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one) provides absolute stereochemistry and bond-angle validation .
Q. Q3. What analytical methods ensure purity of hygroscopic intermediates like 3-oxa-8-azabicyclo[3.2.1]octane hydrochloride?
A:
- HPLC with Chromolith or Purospher®STAR columns for high-resolution separation of polar intermediates.
- Karl Fischer titration to monitor water content in hygroscopic salts.
- In-process specifications for residual solvents (e.g., acetonitrile ≤ 0.1% via GC-MS) to prevent side reactions .
Advanced Research Questions
Q. Q4. How does the 4-chlorophenylmethyl substituent influence biological activity in azabicyclo[3.2.1]octane derivatives?
A:
- Receptor binding studies (e.g., tropane derivatives like β-CIT and RTI-336) show that the 4-chlorophenyl group enhances affinity for monoamine transporters (e.g., dopamine, serotonin) via hydrophobic interactions and π-stacking .
- Comparative SAR : Replace the 4-chlorophenyl with fluorophenyl or dichlorophenyl groups to modulate selectivity. For example, dichloropane derivatives exhibit higher DAT/SERT ratios .
Q. Q5. What methodologies are used to evaluate the compound’s potential as a kinase inhibitor (e.g., mTORC1/2)?
A:
- In vitro kinase assays : Use recombinant mTORC1/2 complexes to measure IC₅₀ values. For example, PQR620 (a triazine derivative with two 3-oxa-8-azabicyclo[3.2.1]octane groups) showed IC₅₀ = 2 nM for mTORC1 and 3 nM for mTORC2 .
- Cellular assays : Monitor downstream phosphorylation of S6K (mTORC1) and Akt (mTORC2) in cancer cell lines using Western blotting .
Q. Q6. How can conflicting data on antimalarial activity (e.g., slow-action vs. rapid kill kinetics) be resolved?
A:
- Time-kill assays : Compare parasite viability over 72 hours in Plasmodium falciparum cultures. Derivatives like (1-imidazolyl)(3-oxa-8-azabicyclo[3.2.1]oct-8-yl)methanone (68w) exhibit slow-action activity (delayed death phenotype) due to inhibition of apicoplast biogenesis .
- Metabolic profiling : Use LC-MS to track isoprenoid precursor depletion, which correlates with delayed activity .
Q. Q7. What strategies mitigate metabolic instability in N-[(4-Chlorophenyl)methyl]-8-carboxamide derivatives?
A:
Q. Q8. How can computational modeling guide the design of CNS-targeted derivatives?
A:
- Molecular docking : Use cryo-EM structures of cannabinoid receptors (e.g., CB1) to predict binding poses. For example, RTI-371 (a 4-chlorophenyl-tropane analog) shows high CB1 occupancy in MD simulations .
- BBB permeability prediction : Apply the Lipinski rule of five and PAMPA-BBB assays to optimize logP (2–4) and polar surface area (<90 Ų) .
Data Contradiction Analysis
Q. Q9. Why do some studies report conflicting cytotoxicity profiles for azabicyclo[3.2.1]octane derivatives?
A:
- Cell-line variability : mTOR inhibitors like PQR620 show IC₅₀ differences between HeLa (5 nM) and primary neurons (>100 nM) due to differential expression of mTOR isoforms .
- Impurity artifacts : Residual acetonitrile in early synthetic batches (e.g., >0.5%) can induce off-target cytotoxicity, necessitating strict solvent controls .
Q. Q10. How to reconcile discrepancies in reported yields for cyclization steps?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
